molecular formula C13H24O2 B12065093 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- CAS No. 106950-34-9

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

Cat. No.: B12065093
CAS No.: 106950-34-9
M. Wt: 212.33 g/mol
InChI Key: GCIRJCKOUVCUBZ-UHFFFAOYSA-N
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Description

(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two ethoxy groups attached to a nonadiene backbone, with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of acetylenic bromides and tetrahydropyranyl ethers, followed by stereoselective hydrogenation and oxidation . The reaction conditions often require the presence of catalysts such as Lindlar catalyst for semi-reduction and silver oxide for oxidation.

Industrial Production Methods: Industrial production of (2E,6Z)-1,1-Diethoxynona-2,6-diene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2E,6Z)-1,1-Diethoxynona-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Silver oxide, potassium permanganate.

    Reduction: Hydrogen gas with Lindlar catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of nonadienal or nonadienoic acid.

    Reduction: Formation of 1,1-diethoxynonane.

    Substitution: Formation of various substituted nonadienes depending on the reagents used.

Scientific Research Applications

(2E,6Z)-1,1-Diethoxynona-2,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,6Z)-1,1-Diethoxynona-2,6-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (2E,6E)-1,1-Diethoxynona-2,6-diene
  • (2Z,6Z)-1,1-Diethoxynona-2,6-diene
  • (2E,6Z)-1,1-Diethoxynona-2,6-diene

Comparison: (2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its specific E and Z configurations at the 2nd and 6th positions, respectively. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .

Properties

CAS No.

106950-34-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1,1-diethoxynona-2,6-diene

InChI

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3

InChI Key

GCIRJCKOUVCUBZ-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C(OCC)OCC

Canonical SMILES

CCC=CCCC=CC(OCC)OCC

density

0.860-0.868

physical_description

colourless oily liquid with a fresh, green, cucumber odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

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